2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and quinazoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and quinazoline rings. Common reagents used in these reactions include hydrazine derivatives, nitrating agents, and various catalysts to facilitate cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific combination of pyrazole, triazole, and quinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13N7O2 |
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Molecular Weight |
323.31 g/mol |
IUPAC Name |
2-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H13N7O2/c1-10-8-14(22(23)24)19-20(10)7-6-13-17-15-11-4-2-3-5-12(11)16-9-21(15)18-13/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
IZVNKBSQVAWSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C=NC4=CC=CC=C4C3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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